molecular formula C10H25NO6P2S B14693119 s-(4-Amino-3,5,8-trioxa-4-phosphadecan-10-yl) o,o-diethyl phosphorothioate CAS No. 23497-20-3

s-(4-Amino-3,5,8-trioxa-4-phosphadecan-10-yl) o,o-diethyl phosphorothioate

Cat. No.: B14693119
CAS No.: 23497-20-3
M. Wt: 349.32 g/mol
InChI Key: KEMCHRRJMJYQPW-UHFFFAOYSA-N
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Description

S-(4-Amino-3,5,8-trioxa-4-phosphadecan-10-yl) O,O-diethyl phosphorothioate: is a chemical compound known for its unique structure and properties It belongs to the class of organophosphorus compounds, which are widely used in various fields such as agriculture, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Amino-3,5,8-trioxa-4-phosphadecan-10-yl) O,O-diethyl phosphorothioate typically involves the reaction of O,O-diethyl thiophosphoric acids with alkyl halides in the presence of a base. This method provides a direct route to phosphorothioates via the formation of O,O-diethyl thiophosphate anion . Another efficient method involves a one-pot reaction of alkyl halides with diethyl phosphite in the presence of triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: S-(4-Amino-3,5,8-trioxa-4-phosphadecan-10-yl) O,O-diethyl phosphorothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the thiophosphate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorothioate oxides, while substitution reactions can produce various substituted phosphorothioates.

Scientific Research Applications

S-(4-Amino-3,5,8-trioxa-4-phosphadecan-10-yl) O,O-diethyl phosphorothioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of S-(4-Amino-3,5,8-trioxa-4-phosphadecan-10-yl) O,O-diethyl phosphorothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • O,O-Diethyl S-phenyl phosphorothioate
  • O,O-Diethyl S-(p-nitrophenyl) phosphorothioate

Comparison: Compared to these similar compounds, S-(4-Amino-3,5,8-trioxa-4-phosphadecan-10-yl) O,O-diethyl phosphorothioate is unique due to its specific amino and trioxa-phosphadecan structure. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

CAS No.

23497-20-3

Molecular Formula

C10H25NO6P2S

Molecular Weight

349.32 g/mol

IUPAC Name

1-[amino(ethoxy)phosphanyl]oxy-2-(2-diethoxyphosphorylsulfanylethoxy)ethane

InChI

InChI=1S/C10H25NO6P2S/c1-4-14-18(11)15-8-7-13-9-10-20-19(12,16-5-2)17-6-3/h4-11H2,1-3H3

InChI Key

KEMCHRRJMJYQPW-UHFFFAOYSA-N

Canonical SMILES

CCOP(N)OCCOCCSP(=O)(OCC)OCC

Origin of Product

United States

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